5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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Overview
Description
5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a complex organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a methoxy group at the 5-position and a dioxaborolane group at the 6-position of the indazole ring. The dioxaborolane group is known for its utility in Suzuki-Miyaura cross-coupling reactions, making this compound valuable in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as diazines, have been reported to exhibit a wide range of pharmacological applications . They interact with various targets including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Preparation Methods
The synthesis of 5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindazole and bis(pinacolato)diboron.
Reaction Conditions: The key step involves the borylation of 5-methoxyindazole using bis(pinacolato)diboron in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C) to facilitate the formation of the boronate ester.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted indazoles.
Scientific Research Applications
5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Organic Synthesis: The compound is valuable in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Material Science: It is used in the development of advanced materials, including organic semiconductors and polymers.
Biological Studies: The compound is used in biological studies to investigate the role of indazole derivatives in various biological processes.
Comparison with Similar Compounds
Similar compounds to 5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole include:
5-methoxy-1H-indazole: Lacks the boronate ester group and is less versatile in cross-coupling reactions.
6-bromo-5-methoxy-1H-indazole: Contains a bromine atom instead of the boronate ester, making it suitable for different types of coupling reactions.
5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an indazole ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a methoxy group and a boronate ester group, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-7-11-9(8-16-17-11)6-12(10)18-5/h6-8H,1-5H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKBTVDKGSGFCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)C=NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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